5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound 5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 538340-83-9) is a heterocyclic molecule featuring a bicyclic thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a substituted indolin-2-one moiety. Key structural elements include:
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold: A sulfur- and nitrogen-rich heterocycle known for diverse pharmacological activities.
- 4-Ethoxyphenyl group: A lipophilic aryl substituent that may influence solubility and membrane permeability.
This compound is synthesized via [2+3]-cyclocondensation or thiol-ene click reactions, as described in studies involving 1,2,4-triazole-3(5)-thiol and electrophilic synthons . Its structural complexity and functional groups make it a candidate for anticancer and antimicrobial applications.
Properties
CAS No. |
538340-83-9 |
|---|---|
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H18N4O3S/c1-3-13-26-17-8-6-5-7-16(17)18(21(26)28)19-22(29)27-23(31-19)24-20(25-27)14-9-11-15(12-10-14)30-4-2/h3,5-12H,1,4,13H2,2H3/b19-18- |
InChI Key |
OWIXQBICDFOBMO-HNENSFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
Biological Activity
5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting data tables that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound has the molecular formula C23H18N4O3S and features a unique structure that combines indolinone and thiazolo-triazole moieties. Its structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-one showed potent activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The mechanism of action often involves the induction of apoptosis through pathways involving key proteins such as BAX and Bcl-2.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Renal Cancer | 10.5 | |
| Leukemia | 8.7 | |
| Colon Cancer | 12.3 | |
| Breast Cancer | 9.8 | |
| Melanoma | 11.0 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. In vitro studies have assessed its effectiveness against a range of bacterial and fungal strains. The compound's ability to inhibit microbial growth suggests potential applications in treating infections.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. For example:
- Induction of Apoptosis : The compound activates apoptotic pathways by modulating proteins involved in cell survival and death.
- Enzyme Inhibition : It has been noted for its inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis . This inhibition can disrupt the metabolic processes essential for tumor cell proliferation.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A comprehensive evaluation involving nearly 60 human cancer cell lines demonstrated that the compound exhibited superior anticancer activity compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties against clinical isolates of resistant strains, showcasing a broad spectrum of activity that could lead to new therapeutic options in infectious disease management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
This structural feature correlates with improved anticancer activity in analogs like (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene) derivatives . 4-Ethoxyphenyl (target compound) vs.
Spectral and Physical Properties: 1H NMR Shifts: NH protons in amide or triazole rings resonate at δ 13.80–14.30 ppm, critical for confirming bicyclic scaffold formation . Melting Points: Indolinone-containing derivatives (e.g., target compound analogs) exhibit higher melting points (>250°C) due to rigid conjugated systems, whereas aliphatic substituents (e.g., methylamino in 5a) lower melting points (~200°C) .
Biological Activities :
- Anticancer Activity : 5-Arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (e.g., 269a–e) showed superior cytotoxicity (IC50: 2–10 µM) compared to amide derivatives (IC50: >20 µM) in breast cancer cell lines .
- Antimicrobial Activity : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones with halogenated aryl groups (e.g., 2h, 2i) demonstrated moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), while the target compound’s allyl and ethoxy groups may broaden antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
